REACTION_CXSMILES
|
[C:1]([NH:4][NH2:5])([NH2:3])=[NH:2].[ClH:6].[CH3:7][C:8]([CH2:10][C:11]([CH3:13])=O)=O>C(O)C>[ClH:6].[C:1]([N:4]1[C:11]([CH3:13])=[CH:10][C:8]([CH3:7])=[N:5]1)(=[NH:3])[NH2:2] |f:0.1,4.5|
|
Name
|
aminoguanidine hydrochloride
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(=N)(N)NN.Cl
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
sufficiently washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(N)(=N)N1N=C(C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |